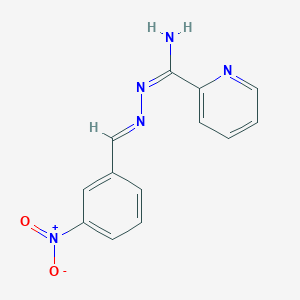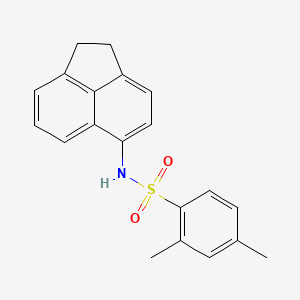
3-ethoxy-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-(2-furylmethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential for use as a pharmaceutical drug. This compound is also known as EFB and has been studied for its potential to treat various medical conditions.
Wirkmechanismus
The mechanism of action of EFB is not fully understood. However, studies have shown that EFB can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of inflammatory mediators while PDE-4 is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, EFB can reduce inflammation and increase cAMP levels, which can have various physiological effects.
Biochemical and Physiological Effects:
EFB has been shown to have various biochemical and physiological effects. Studies have shown that EFB can reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). EFB can also increase the levels of cAMP, which can have various physiological effects such as vasodilation, bronchodilation, and inhibition of platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
EFB has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. EFB is also stable under normal laboratory conditions and can be stored for extended periods. However, EFB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics. EFB also has poor bioavailability, which can limit its effectiveness as a drug.
Zukünftige Richtungen
There are several future directions for the study of EFB. One direction is to optimize the synthesis method to improve the yield and purity of EFB. Another direction is to study the pharmacokinetics and pharmacodynamics of EFB to better understand its efficacy and safety as a drug. Additionally, further studies are needed to elucidate the mechanism of action of EFB and to identify potential targets for drug development. Finally, EFB can be studied for its potential to treat other medical conditions such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, EFB is a chemical compound that has gained attention in scientific research due to its potential for use as a pharmaceutical drug. EFB has been studied for its potential to treat various medical conditions such as inflammation, cancer, and neurological disorders. The synthesis of EFB involves several steps, and the yield can be improved by optimizing the reaction conditions. EFB has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of EFB, and further research is needed to fully understand its potential as a drug.
Synthesemethoden
The synthesis of EFB involves several steps. The first step is the reaction of 2-furylacetic acid with thionyl chloride to produce 2-furylacetyl chloride. The second step involves the reaction of 2-furylacetyl chloride with 3-ethoxyaniline to produce EFB. The yield of EFB can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
EFB has been studied for its potential to treat various medical conditions such as inflammation, cancer, and neurological disorders. Several studies have shown that EFB has anti-inflammatory properties and can reduce inflammation in animal models. EFB has also been shown to have antitumor activity in vitro and in vivo. Additionally, EFB has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-ethoxy-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-17-12-6-3-5-11(9-12)14(16)15-10-13-7-4-8-18-13/h3-9H,2,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCCOVGSVFDILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)


![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)



![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)